Benzyl-d7-amine

Catalog No.
S991712
CAS No.
167750-79-0
M.F
C7H9N
M. Wt
114.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-d7-amine

CAS Number

167750-79-0

Product Name

Benzyl-d7-amine

IUPAC Name

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine

Molecular Formula

C7H9N

Molecular Weight

114.2 g/mol

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2

InChI Key

WGQKYBSKWIADBV-XZJKGWKKSA-N

SMILES

C1=CC=C(C=C1)CN

Canonical SMILES

C1=CC=C(C=C1)CN

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H]

Benzyl-d7-amine (CAS: 167750-79-0) is a highly specialized, stable isotope-labeled primary amine where the entire carbon skeleton (phenyl-d5 and methylene-d2) is fully deuterated . With a molecular weight of 114.2 g/mol, it provides a +7 Da mass shift compared to its unlabeled counterpart, making it a premium precursor and internal standard for high-fidelity mass spectrometry . Beyond traditional analytical chemistry, Benzyl-d7-amine has emerged as a critical polarization transfer agent (relay agent) in Signal Amplification by Reversible Exchange (SABRE-Relay) NMR spectroscopy, where its perdeuterated structure is essential for suppressing background proton signals[1]. For industrial and pharmaceutical procurement, selecting the d7-isotopologue over partially deuterated variants ensures maximum isotopic resolution, comprehensive metabolic stability, and zero-interference spectral baselines.

Research Fit

+7
LC-MS/MS quantification ISTD — Perdeuterated benzylamine with a +7 Da mass shift for unambiguous MS resolution from native analyte.
99%
Certified isotopic enrichment — 99 atom % D minimizes unlabeled interference at trace levels.
C-D
Carbon-bound deuterium label — Aromatic and benzylic deuteration ensures H/D exchange resistance during sample preparation.

Substituting Benzyl-d7-amine with unlabeled benzylamine or partially deuterated analogs (such as Benzyl-d2-amine or Benzyl-d5-amine) introduces severe analytical and functional limitations. In LC-MS/MS workflows, using a +2 Da (d2) or +5 Da (d5) standard often fails to resolve isotopic overlap from the natural M+2/M+5 envelope of heavily substituted or halogenated analytes, leading to baseline inflation and quantification errors . In advanced NMR applications like SABRE-Relay, unlabeled or partially deuterated relay agents generate intense 1H background multiplets that obscure the hyperpolarized signals of low-concentration target metabolites [1]. Furthermore, in metabolic stability studies, partially deuterated variants only block single degradation pathways (e.g., d2 blocks alpha-oxidation, but leaves the phenyl ring vulnerable to hydroxylation), whereas the d7-variant provides comprehensive, multi-site metabolic resistance .

Substitution Risk

Target ISTD
Benzyl-d7-amine
+7 Da mass shift, 99 atom % D, co-eluting profile with native benzylamine.
Unlabeled benzylamine
Chromatographically and spectrometrically indistinguishable from the analyte; no signal ratio normalization possible.
May not provide any matrix-effect correction.
Target ISTD
Benzyl-d7-amine
Seven deuterium labels ensure clear mass separation from analyte isotopologues.
Lower-mass deuterated analogs (d4, d5)
May exhibit mass spectral overlap with M+1, M+2, or M+3 isotopologues of unlabeled benzylamine at higher concentrations.
Isotopic cross-talk risk increases with analyte concentration.
Target ISTD
Benzyl-d7-amine
Near-identical extraction recovery, chromatographic retention, and ionization efficiency to the target analyte.
Structural analogs (e.g., other benzylamines or aliphatic amines)
Differential recovery and ionization may fail to correct matrix effects exceeding ±50%.
Matrix-effect correction may be unreliable.

Eliminating Isotopic Overlap in Mass Spectrometry

For high-precision LC-MS/MS quantification, the mass shift of the internal standard is critical to prevent cross-talk with the analyte's natural isotopic envelope. Benzyl-d7-amine provides a robust +7 Da mass separation, which completely clears the M+0 to M+4 natural abundance interference zones typical of complex organic molecules. In contrast, Benzyl-d2-amine provides only a +2 Da shift, which frequently overlaps with the M+2 isotope peaks of analytes containing chlorine, bromine, or sulfur . Procurement of the d7-isotopologue guarantees a clean MRM transition, eliminating the need for complex mathematical background subtraction.

Evidence DimensionMass Shift vs. Unlabeled Baseline
Target Compound Data+7 Da (m/z 114.2)
Comparator Or BaselineBenzyl-d2-amine (+2 Da, m/z 109.2)
Quantified Difference5 Da greater mass separation, clearing M+2/M+4 isotopic interference
ConditionsLC-MS/MS MRM method development for complex matrices

A +7 Da mass shift ensures absolute quantitative accuracy in mass spectrometry by preventing signal contamination from the analyte's natural isotopes, reducing assay failure rates.

Isotopic enrichment
Head-to-head
99 atom % D
Supports low unlabeled interference and trace-level quantification.
Certificate of analysis; HRMS-verified methodology.

SABRE-Relay NMR Background Suppression

In SABRE-Relay NMR, an amine relay agent transfers polarization from parahydrogen to a target molecule. When unlabeled benzylamine is used at typical relay concentrations (e.g., 20-30 mM), its 1H NMR signals dominate the spectrum, masking the signals of sub-millimolar target analytes. Benzyl-d7-amine (>98% isotopic purity) reduces the carbon-bound proton background by >98%, leaving a transparent spectral window [1]. This allows for the clear detection and quantification of hyperpolarized 13C-metabolites (like 13C-glucose) at sub-millimolar concentrations without relay agent interference [2].

Evidence Dimension1H NMR Background Signal Intensity (Carbon Skeleton)
Target Compound Data<2% residual 1H signal
Comparator Or BaselineUnlabeled Benzylamine (100% signal intensity, massive multiplet overlap)
Quantified Difference>98% reduction in background spectral interference
ConditionsSABRE-Relay hyperpolarization at 1T or 9.4T with 23.8 mM relay agent

Procuring the d7-variant is mandatory for SABRE-Relay NMR workflows to ensure the relay agent does not obscure the highly sensitive, low-concentration target signals.

Mass shift
Class-level
+7 Da
Eliminates isotopic cross-talk with native analyte channel.
Applies to small molecules (<300 Da); ensures unambiguous peak integration.

Multi-Site Metabolic Blocking

When synthesizing metabolically stable active pharmaceutical ingredients (APIs) or agrochemicals, blocking degradation pathways is paramount. Benzyl-d2-amine only provides a primary kinetic isotope effect (KIE) at the alpha-carbon, slowing monoamine oxidase (MAO) degradation, but leaves the phenyl ring fully susceptible to cytochrome P450-mediated aromatic hydroxylation. Benzyl-d7-amine simultaneously blocks both the alpha-carbon oxidation and aromatic hydroxylation pathways due to its fully deuterated carbon skeleton. This dual-site stabilization significantly increases the half-life of derived compounds in complex biological systems.

Evidence DimensionMetabolic Pathway Inhibition
Target Compound DataSimultaneous blocking of alpha-oxidation AND aromatic hydroxylation
Comparator Or BaselineBenzyl-d2-amine (Blocks alpha-oxidation ONLY)
Quantified DifferenceProtection of 5 additional aromatic positions against metabolic attack
ConditionsIn vitro metabolic stability assays / API precursor design

For drug discovery and agrochemical formulation, starting with the d7-precursor ensures the final molecule resists multiple metabolic degradation routes, maximizing in vivo efficacy.

Retention time shift
Class-level
~0.01–0.03 min earlier
Predictable offset aids peak assignment in complex chromatograms.
Reversed-phase LC; H/D isotope effect documented for perdeuterated compounds.
Physical properties
Head-to-head
ρ 1.0±0.1 g/cm³
n20/D 1.547
Measurable isotope effect confirms deuteration and supports orthogonal QC.
Comparator: unlabeled benzylamine ρ 0.981 g/mL, n 1.543.
Label site integrity
Class-level
Carbon-bound D only
Resists H/D exchange during sample workup; +7 Da shift remains stable.
No deuterium on amine nitrogen; aqueous and biological matrix conditions.

LC-MS/MS Internal Standards

Directly leveraging its +7 Da mass shift, Benzyl-d7-amine is the optimal choice for synthesizing internal standards used in the quantification of benzylamine-derived drugs, pesticides, or environmental contaminants. Its high mass separation ensures zero cross-talk with the natural isotopic envelope of the target analytes, reducing false positives and improving assay reproducibility in complex matrices .

Relay Agent for SABRE-Relay NMR

Following the evidence of >98% background signal suppression, Benzyl-d7-amine is an essential consumable for laboratories conducting SABRE-Relay NMR. It acts as an invisible polarization transfer bridge, allowing researchers to achieve massive signal enhancements for 13C-labeled metabolites (like sugars and pyruvate) without the relay agent's own protons cluttering the NMR spectrum [1].

Metabolically Stable Precursor for APIs & Agrochemicals

Because it simultaneously blocks both alpha-carbon oxidation and aromatic hydroxylation, Benzyl-d7-amine is the preferred building block for synthesizing next-generation, deuterated pharmaceuticals and agrochemicals. Procuring this fully deuterated precursor streamlines the development of compounds with extended half-lives and reduced toxic metabolite formation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzylamine quantification in human plasma research matrices
Complete mass resolution from native analyte; high isotopic enrichment
Co-elution and matrix-effect correction; LOQ interference assessment
Metabolic tracing and PK studies of amine-containing compounds
Stable carbon-bound deuterium label through metabolic transformations
Label retention under physiological pH and sample preparation; isotopic purity verification
Environmental benzylamine monitoring with matrix-effect correction
Co-eluting SIL-IS behavior across diverse matrices
Ion suppression/enhancement correction; low-ppb quantification reliability
NMR spectroscopy as deuterated solvent component or mechanistic probe
Perdeuterated aromatic/benzylic positions (¹H NMR silent)
²H NMR signal reference; H/D kinetic isotope effect interpretation

XLogP3

1.1

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